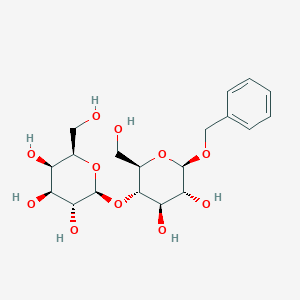

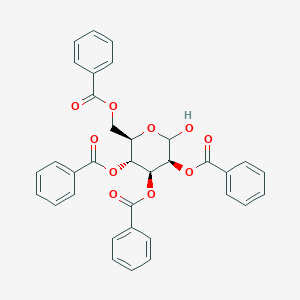

2,3,4,6-四-O-苯甲酰基-D-甘露吡喃糖

描述

Synthesis Analysis

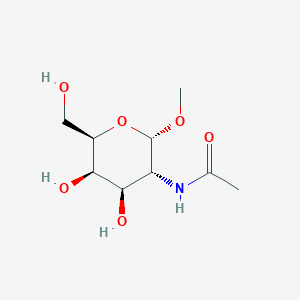

The synthesis of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose derivatives involves complex chemical reactions. Key strategies include the use of protective groups, such as benzoyl and allyl derivatives, to modify specific hydroxyl groups on the D-mannopyranoside molecule. These modifications facilitate the subsequent introduction of desired functional groups or structural elements. For example, the synthesis of various methyl ethers of methyl 2-acetamido-2-deoxy-alpha-D-mannopyranoside demonstrates the manipulation of the mannopyranoside structure to achieve specific chemical functionalities (Nasir-ud-din, D. A. Jeanloz, & R. Jeanloz, 1974).

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-benzoyl-D-mannopyranose and its derivatives is critical for understanding their chemical behavior. Single crystal X-ray analysis provides insights into their crystalline structure, revealing how intermolecular interactions, such as N–H⋯O, C–H⋯O, and C–H⋯π interactions, stabilize the crystal lattice. These structural analyses are essential for predicting reactivity and designing subsequent chemical reactions (O. Srinivas et al., 2004).

Chemical Reactions and Properties

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose undergoes a variety of chemical reactions, demonstrating a wide range of chemical properties. Stereospecificity is a notable feature, as seen in the O→N acyl migration in tetra-O-benzoyl-β-D-mannopyranosylamine, showcasing the compound's specific reactivity based on its stereochemistry. This stereospecific behavior is essential for the synthesis of structurally complex molecules (J. Sproviero, 1973).

科学研究应用

其他化合物的制备

“2,3,4,6-四-O-苄基-D-甘露吡喃糖”通常用作制备其他化合物的起始原料。例如,它已被用于制备“2,3,4,6-四-O-苄基-α-D-吡喃葡萄糖”和“-吡喃半乳糖” .

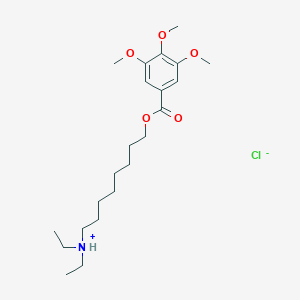

药物合成中的中间体

该化合物作为某些药物合成的中间体。例如,它用于生产伏格列波糖和达格列净 .

糖基化反应

“2,3,4,6-四-O-苄基-D-甘露吡喃糖”是用于糖基化和其他反应的重要D-吡喃葡萄糖衍生物 .

1-C-α-D-吡喃葡萄糖衍生物的合成

它已被用于制备α-吡喃葡萄糖基氯化物,这是合成1-C-α-D-吡喃葡萄糖衍生物的关键步骤 .

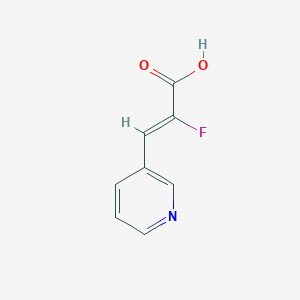

选择素介导的细胞粘附抑制剂

“D-甘露糖五乙酸酯”,一种相关化合物,已用于一项研究中的糖基化,该研究评估了选择素介导的细胞粘附的新型合成抑制剂 .

抗菌和抗氧化活性

作用机制

Target of Action

2,3,4,6-Tetra-O-benzoyl-D-mannopyranose is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .

Mode of Action

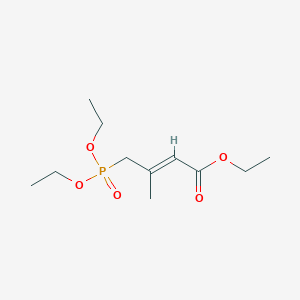

It is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives .

Biochemical Pathways

It is known to be used in the synthesis of c-glycosides , which are involved in various biological processes.

Pharmacokinetics

It is known that the compound has a molecular weight of 59658 , which may influence its bioavailability.

Action Environment

It is known that the compound should be stored under recommended conditions as mentioned in the certificate of analysis .

属性

IUPAC Name |

[(2R,3R,4S,5S)-3,4,5-tribenzoyloxy-6-hydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29+,34?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDYAJBVISGNLC-FUDYUEBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921103 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113544-59-5 | |

| Record name | 2,3,4,6-Tetra-O-benzoylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

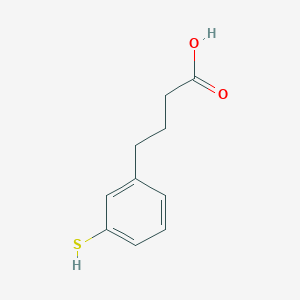

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。